![molecular formula C12H12N2 B101879 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 18528-78-4](/img/structure/B101879.png)
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The compound’s IUPAC name is 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine . Its InChI is InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14) . The canonical SMILES representation is C1CC2=C(C3=CC=CC=C3N=C2C1)N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has no rotatable bonds . Its exact mass is 184.100048391 g/mol .Scientific Research Applications
Acetylcholinesterase Inhibitors
This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. These inhibitors are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .
Synthesis and Radiolabeling
The compound has been used in the synthesis and radiolabeling of new tacrine analogs . Tacrine is a drug that was used to treat Alzheimer’s disease. The synthesis involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .
Biodistribution Studies
“2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine” has been used in biodistribution studies . These studies are important in understanding how a substance is distributed within a biological system, such as a human body or an ecosystem .
Drug Design
This compound has been used in drug design . Drug design is a process in medicinal chemistry where a molecule is designed based on its bioactive target .
Isotopic Labeling
The compound has been used in isotopic labeling . This is a technique used to track the passage of a sample of substance through a system. The substance is ‘labeled’ by including radionuclides in its structure .
Photocatalytic Synthesis
“2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine” has been involved in photocatalytic synthesis . This is a type of synthesis that uses light to activate a reaction .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The primary result of the action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is the inhibition of AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Action Environment
The action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism, particularly if they also interact with CYP1A2 or CYP3A4 . .
properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCQDBTSDBCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171768 | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine | |
CAS RN |
18528-78-4 | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine based on the provided research paper?
A1: The primary research focus highlighted in the paper "Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors" [] centers on the development and investigation of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives as potential inhibitors of the enzyme fructose-1,6-bisphosphatase. The researchers explored various structural modifications to this core structure, aiming to enhance its inhibitory activity against the target enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.